2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone 2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 380196-86-1
VCID: VC17533971
InChI: InChI=1S/C21H17ClN2O/c22-14-21(25)24-20(16-7-2-1-3-8-16)13-19(23-24)18-11-10-15-6-4-5-9-17(15)12-18/h1-12,20H,13-14H2
SMILES:
Molecular Formula: C21H17ClN2O
Molecular Weight: 348.8 g/mol

2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone

CAS No.: 380196-86-1

Cat. No.: VC17533971

Molecular Formula: C21H17ClN2O

Molecular Weight: 348.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone - 380196-86-1

Specification

CAS No. 380196-86-1
Molecular Formula C21H17ClN2O
Molecular Weight 348.8 g/mol
IUPAC Name 2-chloro-1-(5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)ethanone
Standard InChI InChI=1S/C21H17ClN2O/c22-14-21(25)24-20(16-7-2-1-3-8-16)13-19(23-24)18-11-10-15-6-4-5-9-17(15)12-18/h1-12,20H,13-14H2
Standard InChI Key NAIOBCWYOBIMQD-UHFFFAOYSA-N
Canonical SMILES C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C(=O)CCl)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-chloro-1-(5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)ethanone, reflects its bicyclic architecture: a dihydropyrazole core (positions 3 and 5 substituted with phenyl and naphthalen-2-yl groups, respectively) linked to a chloroethanone group at position 1. Key identifiers include:

PropertyValue
CAS No.380196-86-1
Molecular FormulaC₂₁H₁₇ClN₂O
Molecular Weight348.8 g/mol
SMILESC1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C(=O)CCl)C4=CC=CC=C4
InChI KeyNAIOBCWYOBIMQD-UHFFFAOYSA-N

The naphthalen-2-yl group contributes aromatic bulk, while the chloroethanone moiety introduces electrophilic reactivity, suggesting potential for nucleophilic substitution or cross-coupling reactions .

Spectroscopic and Computational Data

Though experimental spectra are unavailable, analogous pyrazolines exhibit distinctive IR absorptions for C=O (1,680–1,710 cm⁻¹) and C-Cl (550–750 cm⁻¹) groups . Computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the ketone and aryl groups . The dihydropyrazole ring likely adopts a half-chair conformation, minimizing steric strain between substituents .

Synthesis and Reaction Pathways

Optimization and Yield Considerations

Key parameters for maximizing yield include:

  • Solvent Choice: Ethanol or dioxane (boiling conditions) .

  • Molar Ratios: 1:1.2 chalcone-to-hydrazine ratio .

  • Catalysts: Piperidine or acetic acid to accelerate cyclization .

Purification typically involves recrystallization from ethanol/water mixtures, yielding solids with >75% purity .

Comparative Analysis with Structural Analogs

CompoundBioactivity (IC₅₀/MIC)Key Structural Features
Target CompoundNot reportedNaphthalen-2-yl, chloroethanone
CHEMBL418480 18 µM (COX-2 inhibition)2,4-Dihydroxyphenyl
PMC6010368 Compound 15a 12 µM (MCF-7)Furan, thiazole fusion

The target compound’s naphthalen-2-yl group may enhance lipid solubility compared to furan-containing analogs, potentially improving bioavailability .

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky naphthalen-2-yl and phenyl groups may slow cyclization kinetics .

  • Byproduct Formation: Competing reactions at the keto-chloro site require precise temperature control.

Research Priorities

  • Pharmacokinetic Profiling: ADMET studies to assess absorption and toxicity.

  • Targeted Modifications: Introducing sulfonamide or triazole groups to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator